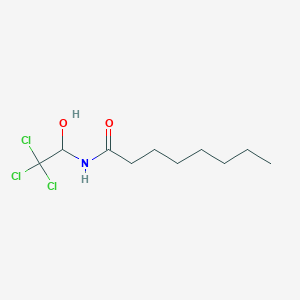![molecular formula C20H22N4O2S B5085388 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is a chemical compound that has recently gained attention in scientific research. This compound has potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways in the body. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called NF-κB, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. In plants, this compound has been shown to inhibit the growth of fungi and bacteria that cause plant diseases.
実験室実験の利点と制限
The advantages of using 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in lab experiments include its relatively easy synthesis method, its diverse range of potential applications, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for the research of 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound.
2. Evaluation of the potential toxicity of this compound.
3. Investigation of the potential applications of this compound in other scientific fields, such as environmental science and materials science.
4. Development of new analogs of this compound with improved properties.
5. Clinical trials to evaluate the potential use of this compound as an anti-inflammatory, analgesic, or anticancer agent.
In conclusion, 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively easy, and it has shown promising results in animal and plant studies. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide involves the reaction of 2-ethoxyphenyl isothiocyanate with 4-ethyl-5-(4H-1,2,4-triazol-3-yl)thiazole in the presence of a base. The resulting product is then reacted with N-phenylacetamide to yield the final compound. This synthesis method has been optimized to give high yields of the product and is relatively easy to perform.
科学的研究の応用
2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has shown potential applications in various scientific research fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied as a potential anticancer agent. In agriculture, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria. In environmental science, this compound has been evaluated for its potential use as a water treatment agent.
特性
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24-19(16-12-8-9-13-17(16)26-4-2)22-23-20(24)27-14-18(25)21-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCSIXVKBFAPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)

